

Alk-IN-28 performance against mutant forms

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Compound Focus: Alk-IN-28

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The Available Data on ALK-IN-28

The search results yielded only one source with specific data for **ALK-IN-28**. The information is summarized in the table below.

Assay Type	Cell Line / Context	Result (IC ₅₀)	Citation
Antiproliferative activity	KARPAS-299 (human ALCL, NPM/ALK fusion)	0.013 μ M	[1]

This data point only establishes that **ALK-IN-28** is a potent inhibitor of the **NPM/ALK fusion protein** in a specific anaplastic large cell lymphoma (ALCL) model [1]. No data was found regarding its efficacy against the various point mutations (e.g., solvent front, gatekeeper, or compound mutations) that are known to cause resistance to other ALK inhibitors.

Established ALK Resistance Mutations & Other Inhibitors

While data on **ALK-IN-28** is scarce, the search results provide extensive evidence on common ALK resistance mutations and how other inhibitors perform against them. This context is crucial for understanding what a comprehensive comparison guide would need to include.

The tables below summarize key mutations and the inhibitors known to target them, based on the search results.

Table 1: Common ALK Resistance Mutations

Mutation Type	Example Mutations	Clinical and Preclinical Context
Solvent Front	G1202R	A major resistance mechanism to early-generation inhibitors; targeted by lorlatinib and the preclinical compound TPX-0131 [2].
Gatekeeper	L1196M	Confers resistance to crizotinib; can be overcome by second-generation inhibitors like ceritinib and alectinib, as well as ASP3026 [2] [3] [4].
Compound Mutations	Multiple mutations in <i>cis</i> (e.g., C1156F/D1203N)	Emerging challenge with later-generation inhibitors like lorlatinib; preclinical studies show susceptibility to TPX-0131 [2] [3].
Other Kinase Domain Mutations	I1171N/T, F1174I, G1128S, C1156Y, F1245C, R1275Q	Various mutations associated with resistance to one or more ALK inhibitors, often with varying sensitivity to alternative TKIs [5] [3] [4].

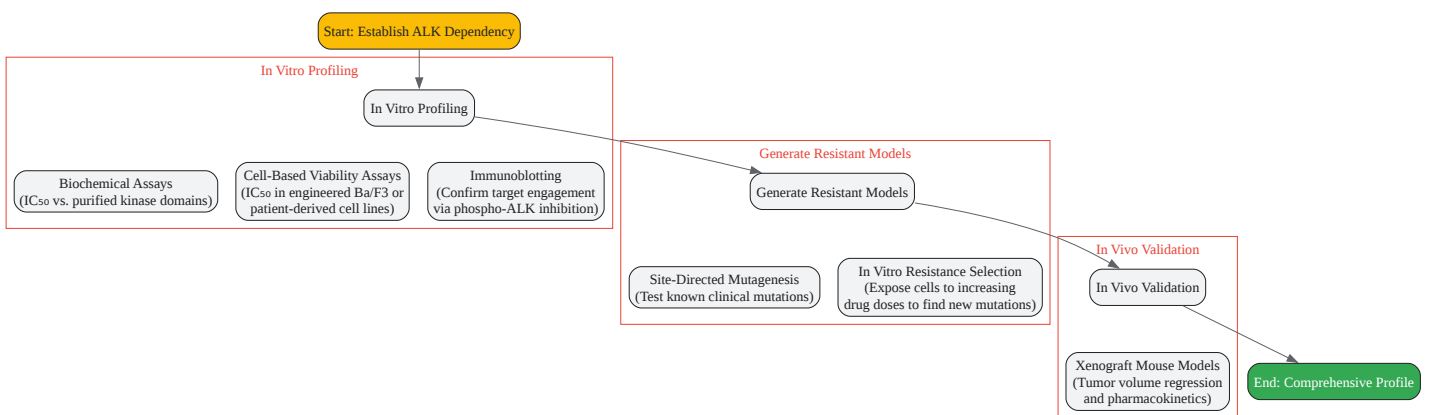
Table 2: ALK Inhibitors with Documented Mutation Profiles

ALK Inhibitor	Key Documented Activity Against Mutations	Citation
Crizotinib (1st gen)	Active against wild-type ALK; resistant to L1196M, G1202R, and others [2] [4].	
Ceritinib (2nd gen)	Active against L1196M, I1171T; effective in a neuroblastoma case with ALK-I1171T [5].	
Alectinib (2nd gen)	Active against L1196M; less active against G1202R [2].	
Lorlatinib (3rd gen)	Active against G1202R and many other mutations; resistance can emerge via compound mutations [2] [6].	

ALK Inhibitor	Key Documented Activity Against Mutations	Citation
TPX-0131 (investigational)	Potent activity against wild-type ALK, G1202R, L1196M, and compound mutations in preclinical models [2].	
ASP3026 (investigational)	Active against L1196M; resistance mutations include I1171N/T, F1174I [3].	

Experimental Approaches for Profiling Inhibitors

The search results describe common methodologies used to generate the kind of data required for a comparison guide. You could consider these approaches for your own evaluation of **ALK-IN-28**.



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Supporting Methodological Details from Search Results:

- **Cell-Based Viability Assays:** The common method is to use the **Cell Titer-Glo assay** to measure cell viability (antiproliferative activity) after 72 hours of drug exposure, as reported for **ALK-IN-28** [1]. This is frequently done in engineered Ba/F3 cell lines expressing specific ALK fusions or mutants [4] [6].
- **Biochemical Assays:** These measure the half-maximal inhibitory concentration (IC_{50}) of the compound against purified kinase domains of wild-type and mutant ALK [2].
- **In Vitro Resistance Selection:** This involves culturing ALK-driven cell lines (e.g., KARPAS-299, SUPM2) in increasing concentrations of an ALK inhibitor to spontaneously generate resistant clones, which are then sequenced to identify new resistance mutations [3].
- **Immunoblotting:** This is used to confirm that the inhibitor effectively blocks ALK phosphorylation (pALK) and its downstream signaling pathways (e.g., STAT3, ERK, AKT) [3] [4].

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